Product packaging for Chondriamide C(Cat. No.:)

Chondriamide C

Cat. No.: B1251931
M. Wt: 327.4 g/mol
InChI Key: UEIGNTNIVBVSQQ-PVHUKWJHSA-N
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Description

Significance in Natural Products Chemistry and Chemical Biology

In natural products chemistry, Chondriamide C is significant due to its complex molecular architecture, featuring multiple chiral centers and an enamide functionality. nih.govgrantome.com The isolation and structural elucidation of such compounds contribute to the understanding of biosynthetic pathways in marine organisms and myxobacteria. acs.orgnih.gov

From a chemical biology perspective, this compound is of interest due to its reported biological activities. Research has indicated that this compound exhibits cytotoxic and anthelmintic properties. acs.orgijbcp.com The investigation into the mechanisms underlying these activities provides insights into potential targets and pathways that could be relevant for therapeutic development. Studies have also explored its binding mode to F-actin, suggesting a potential interaction with the cytoskeleton. nih.gov

Historical Context and Evolution of Research on this compound

The history of research on this compound is closely linked to the exploration of marine natural products and myxobacteria for bioactive compounds. This compound, along with other chondriamides like Chondriamide A and B, was isolated from the red alga Chondria atropurpurea. nih.govacs.orgresearchgate.net Initial research focused on the isolation and structural determination of these compounds using spectroscopic techniques and chemical transformations. acs.orgnih.gov

Subsequently, research evolved to investigate the biological activities of this compound, identifying its cytotoxic and anthelmintic properties. acs.orgijbcp.com More recent efforts have focused on the total synthesis of this compound, which allows for the production of larger quantities for biological evaluation and the synthesis of analogs to explore structure-activity relationships. grantome.comnih.govbendola.comspringernature.comresearchgate.netresearchgate.netacs.org Synthetic approaches, including palladium-catalyzed decarboxylative desaturation reactions, have been developed to achieve the synthesis of this compound from simpler starting materials. bendola.comspringernature.comresearchgate.netresearchgate.net The study of its interaction with biological targets, such as F-actin, represents a further step in understanding its mechanism of action at a molecular level. nih.gov

Research findings on this compound and related compounds have highlighted the potential of natural products from marine sources and myxobacteria as leads for drug discovery. nih.govnih.govijbcp.com The ongoing research into its synthesis and biological interactions continues to expand the understanding of this intriguing natural product.

Table 1: Reported Biological Activities of this compound

ActivitySource OrganismReference
CytotoxicChondria atropurpurea, Chondromyces crocatus nih.govijbcp.com
AnthelminticChondria atropurpurea nih.govacs.orgijbcp.com

Table 2: Key Information on this compound

PropertyValueSource
Molecular FormulaC₃₅H₄₄N₄O₆ nih.gov
Molecular Weight616.7 g/mol nih.gov
PubChem CID25058784 nih.gov
Source OrganismsChondria atropurpurea, Chondromyces crocatus nih.govacs.orgnih.gov
IUPAC Name(4R,7R,10S,13S,15E,17R,18R)-4-(4-hydroxyphenyl)-7-(1H-indol-3-ylmethyl)-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17N3O B1251931 Chondriamide C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

(E)-3-(1H-indol-3-yl)-N-[(Z)-2-(1H-indol-3-yl)ethenyl]prop-2-enamide

InChI

InChI=1S/C21H17N3O/c25-21(10-9-15-13-23-19-7-3-1-5-17(15)19)22-12-11-16-14-24-20-8-4-2-6-18(16)20/h1-14,23-24H,(H,22,25)/b10-9+,12-11-

InChI Key

UEIGNTNIVBVSQQ-PVHUKWJHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)N/C=C\C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC=CC3=CNC4=CC=CC=C43

Synonyms

chondriamide C

Origin of Product

United States

Origin and Isolation Methodologies

Natural Sources and Producing Organisms

Chondriamide C has been identified in organisms from two distinct domains: marine algae and myxobacteria. These sources highlight the diverse biosynthetic pathways capable of producing this bis(indole) amide.

Marine Algal Sources: Chondria atropurpurea

The red alga Chondria atropurpurea Harvey is recognized as a natural source of this compound. This marine macroalga, characterized by its dark purplish-red pigmentation, has been studied for its production of various indole (B1671886) derivatives. notulaealgarum.com Early research involving the systematic biological screening of marine organisms led to the investigation of the acetone (B3395972) extract from C. atropurpurea. acs.org this compound was isolated from this alga alongside other related compounds, including chondriamides A and B, 3-indoleacrylamide, and 3-indoleacrylic acid. acs.orgnih.govacs.org

Myxobacterial Sources: Chondromyces sp. MSr9030

Certain strains of myxobacteria, particularly Chondromyces crocatus, have also been reported as producers of this compound. nih.gov Myxobacteria are a group of social bacteria known for their complex life cycles and their ability to produce a wide array of secondary metabolites with diverse structures and biological activities. This compound is classified as a bacterial metabolite and a chondramide, consistent with its isolation from Chondromyces species. nih.gov

Advanced Isolation Techniques

The isolation of natural products like this compound from complex biological sources often requires advanced techniques to obtain pure compounds for structural elucidation and biological evaluation.

Bioactivity-Guided Isolation Strategies

Bioactivity-guided isolation is a common strategy used to discover and isolate bioactive compounds from natural extracts. This approach involves the fractionation of a crude extract based on a specific biological activity, followed by testing the resulting fractions for the desired activity. rsc.org Active fractions are then further purified, and the process of fractionation and testing is repeated until the pure active compound is isolated. This strategy was instrumental in the initial studies of Chondria atropurpurea extracts, where fractions exhibiting anthelmintic activity were pursued to isolate compounds like this compound. acs.orgnih.gov

Cultivation Conditions for Enhanced Production

The production of secondary metabolites by both marine algae and myxobacteria can be influenced by cultivation conditions. While specific detailed protocols for enhancing this compound production in Chondria atropurpurea or Chondromyces sp. MSr9030 are not extensively documented in the provided search results, general principles of microbial and algal cultivation apply. Factors such as nutrient availability, temperature, light (for algae), pH, and aeration can significantly impact the growth of these organisms and their metabolic output, including the biosynthesis of secondary metabolites like this compound. Research on optimizing cultivation conditions for other microorganisms and algae to enhance the production of various bioactive compounds suggests that similar approaches could be applied to this compound-producing organisms. ijbiotech.comufc.br

Structural Elucidation and Stereochemical Assignment

Determination of Chemical Structure and Connectivity

Chondriamide C was first isolated from the red alga Chondria atropurpurea. nih.gov Its chemical formula was established as C₂₁H₁₇N₂O₃ through high-resolution mass spectrometry. acs.org The initial structural analysis was conducted using a suite of spectroscopic methods, which were pivotal in piecing together the connectivity of the atoms within the molecule.

Infrared (IR) spectroscopy indicated the presence of a conjugated carbonyl amide functional group. acs.org More detailed structural information was gleaned from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The NMR data for this compound showed a close resemblance to that of a related compound, Chondriamide A, suggesting a similar core structure. acs.org

To further define the molecular framework, a series of two-dimensional (2D) NMR experiments were employed, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Coherence (HMQC), and Rotating frame Overhauser Effect Spectroscopy (ROESY). sci-hub.se These advanced techniques allowed for the unambiguous assignment of all proton and carbon signals and confirmed the connectivity between the different structural fragments.

The spectroscopic evidence pointed to this compound being a bis(indole) amide. nih.govacs.org This was chemically confirmed through catalytic hydrogenation. Both this compound and Chondriamide A, when subjected to catalytic hydrogenation, yielded the identical bis(indole) derivative, thereby solidifying the proposed core structure and the relationship between the two compounds. sci-hub.se

Table 1: Spectroscopic Data for this compound
TechniqueObservationImplication
HRMS C₂₁H₁₇N₂O₃Molecular Formula
IR Conjugated carbonyl absorptionPresence of a conjugated amide
¹H NMR Signals similar to Chondriamide AStructural analogue of Chondriamide A
¹³C NMR Resonances for indole (B1671886) and amide moietiesConfirms bis(indole) amide structure
2D NMR (COSY, HMBC, HMQC, ROESY) Correlation between protons and carbonsDetailed connectivity of the molecule

Establishment of Absolute and Relative Stereochemistry

The stereochemistry of this compound has been partially elucidated, focusing on the geometry of a key double bond within its structure. Analysis of the ¹H NMR spectrum, specifically the coupling constant between the olefinic protons, established the Z configuration for the double bond. acs.org This finding was a crucial distinction from its stereoisomer, Chondriamide A, which possesses an E configuration at the same position. acs.org

However, a complete stereochemical assignment, including the determination of absolute and relative configurations of any chiral centers, has not been reported in the reviewed scientific literature. Chiral centers are carbon atoms attached to four different substituent groups, and they are responsible for the optical activity of a molecule. wikipedia.orgdummies.com The available studies on this compound have not identified any such centers, and therefore, aspects of its stereochemistry beyond the geometric isomerism of the double bond remain undetermined. nih.govacs.orgsci-hub.se

Classification as a Cyclic Depsipeptide and Indole-Enamide

Based on its structural features, this compound can be classified as an indole-enamide. The molecule contains two indole rings, a characteristic feature of indole alkaloids, and an enamide moiety (a double bond adjacent to an amide nitrogen), which is a substructure found in a number of bioactive natural products. nih.govresearchgate.net The synthesis of this compound has been described as a method for forming peptide enamides, further solidifying this classification. nih.govacs.org

The classification of this compound as a cyclic depsipeptide, however, is not supported by its determined structure. Cyclic depsipeptides are cyclic molecules containing both amide and ester bonds in the ring. mdpi.comnih.gov The elucidated structure of this compound is that of a linear bis(indole) amide and does not possess the cyclic structure or the ester linkages characteristic of depsipeptides. acs.orgsci-hub.se

Biosynthetic Pathways and Precursors

Proposed Enzymatic and Molecular Mechanisms of Biosynthesis

The biosynthetic gene cluster for chondramides has been cloned and characterized from Chondromyces crocatus Cm c5. nih.gov This cluster contains the genes encoding the necessary PKS and NRPS enzymes. nih.gov In addition to the core PKS/NRPS machinery, the cluster includes genes for enzymes that catalyze specific modifications crucial for the final structure of chondramide C. nih.gov Notably, the cluster encodes a rare tyrosine aminomutase, which is involved in the formation of the β-tyrosine residue, a component of chondramide C. nih.gov Furthermore, a previously unknown tryptophan-2-halogenase is also encoded within the cluster. nih.gov

Biochemical characterization of the final NRPS adenylation domain has confirmed the direct activation of β-tyrosine, indicating its incorporation into the growing peptide chain by the NRPS machinery. nih.gov The assembly line nature of PKS/NRPS systems suggests a modular process where specific enzymatic domains are responsible for selecting, activating, and condensing precursor molecules in a defined order.

Identification of Biosynthetic Intermediates and Precursors

Based on the PKS/NRPS nature of chondramide biosynthesis, the precursors are expected to include amino acids and fatty acid-like extender units. The structure of Chondriamide C suggests the involvement of L-alanine, Nα-methyl-D-tryptophan, and β-R-β-tyrosine residues, along with a modified fatty acid chain derived from a 7-hydroxy-2,4,6-trimethyloct-4-enoic acid moiety. nih.gov The identification of a tyrosine aminomutase in the gene cluster supports β-tyrosine as a precursor or an intermediate formed from tyrosine. nih.gov Similarly, the presence of a tryptophan-2-halogenase suggests that tryptophan or a halogenated tryptophan derivative is involved. nih.gov

Chemoenzymatic Approaches to Pathway Elucidation

Chemoenzymatic approaches combine chemical synthesis with enzymatic reactions to study or replicate biosynthetic pathways. nih.gov While the search results did not provide specific examples of chemoenzymatic studies directly aimed at elucidating the entire chondramide C biosynthetic pathway in a step-by-step manner using isolated enzymes from C. crocatus, the concept of using chemical synthesis to generate putative intermediates for in vitro enzymatic assays is a common strategy in pathway elucidation. nih.gov

Research has explored the chemical synthesis of chondramide A and C, which can provide access to these complex molecules and their potential intermediates. researchgate.netresearchgate.netacs.orgbendola.com For instance, studies have demonstrated the synthesis of chondramides A and C through multi-step chemical routes. researchgate.netbendola.com These synthetic efforts, while not directly aimed at understanding the natural enzymatic process in C. crocatus, contribute to the ability to generate structural analogs and potential probes for future enzymatic studies. The development of efficient chemical synthesis methods for complex natural products like chondramide C can also complement biosynthetic studies by providing access to intermediates or modified substrates that might be difficult to obtain solely through fermentation or genetic manipulation.

Chemical Synthesis Strategies and Analog Development

Total Synthesis of Chondriamide C

The total synthesis of this compound has been approached through various methodologies, reflecting the evolution of synthetic organic chemistry. These strategies have often involved the careful construction of its constituent amino acid and polyketide fragments, followed by their assembly and macrocyclization.

Solid-Phase Based Synthetic Approaches

While a complete solid-phase synthesis of this compound has not been extensively detailed in the available literature, solid-phase peptide synthesis (SPPS) techniques are instrumental in preparing the peptide precursors required for the final steps of the synthesis. SPPS allows for the efficient and sequential coupling of amino acids on a solid support, facilitating purification by simple filtration and washing steps. In the context of this compound synthesis, a solid-phase approach would typically involve the assembly of the linear peptide fragment, which is then cleaved from the resin before the crucial enamide formation and macrocyclization steps are performed in solution. This hybrid approach leverages the speed and efficiency of SPPS for the repetitive steps of peptide chain elongation while allowing for more complex transformations in the solution phase.

Stereoselective Synthesis Methodologies

The stereochemistry of this compound is crucial for its biological activity. Consequently, stereoselective synthesis methodologies are paramount in any total synthesis campaign. The absolute configuration of the various stereocenters within the molecule must be precisely controlled. This is typically achieved through the use of chiral starting materials, asymmetric catalysis, or the application of stereoselective reactions. For instance, the synthesis of the chiral amino acid and polyketide building blocks often employs well-established asymmetric reactions such as aldol (B89426) additions, alkylations, and reductions using chiral catalysts or auxiliaries. The strategic application of these methods ensures the correct spatial arrangement of substituents, leading to the desired diastereomer of this compound. A testament to the power of these methods is the successful synthesis of different diastereoisomers of this compound, which has been crucial for the definitive assignment of the natural product's absolute stereochemistry.

Advanced Catalytic Methods in this compound Synthesis

Recent advancements in catalysis have provided powerful tools for streamlining the synthesis of complex natural products like this compound. Palladium-catalyzed reactions, in particular, have emerged as a cornerstone in modern synthetic strategies.

Palladium-Catalyzed Decarboxylative Desaturation

A significant breakthrough in the synthesis of this compound has been the development of a palladium-catalyzed decarboxylative desaturation reaction. researchgate.net This method allows for the direct conversion of a carboxylic acid precursor into the corresponding enamide, a key structural feature of the chondriamides. This transformation is particularly noteworthy for its mild reaction conditions and high efficiency. The reaction proceeds under irradiation with blue LEDs (440 nm), which induces the palladium catalyst to effect the decarboxylation and subsequent desaturation. researchgate.net

The success of the palladium-catalyzed decarboxylative desaturation is critically dependent on the use of a dual phosphine (B1218219) ligand system. researchgate.net Mechanistic investigations suggest that under photochemical conditions, a dynamic ligand-dissociation/association process occurs, allowing two different phosphine ligands to work in synergy. researchgate.net This cooperative effect is essential for achieving the desired reactivity and selectivity. The selection of the specific ligand combination is a key parameter that enables the successful execution of this challenging transformation. researchgate.net

Strategies for Peptide Enamide Formation from C-Terminal Peptides

The formation of the enamide moiety is a pivotal step in the synthesis of this compound. An alternative to the palladium-catalyzed method involves the modification of C-terminal peptides through an oxidative decarboxylation-elimination process. bu.edu This biomimetic strategy is analogous to certain enzymatic post-translational modifications.

In this approach, a C-terminal peptide is treated with lead tetraacetate, leading to the formation of an N,O-acetal as a mixture of diastereomers. Subsequent treatment of the crude N,O-acetal with lithium perchlorate (LiClO4) and a base such as diisopropylethylamine (DIEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) cleanly effects an elimination reaction to furnish the desired enamide in moderate to high yields. bu.edu This methodology has proven effective in the synthesis of the cytotoxic indole-enamide natural products, Chondriamide A and C. bu.edu

Design and Synthesis of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is a key strategy for elucidating its structure-activity relationships (SAR) and optimizing its therapeutic potential. Research efforts have focused on modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Halogenated Analogs (e.g., Brominated Chondramide C3)

A significant advancement in the diversification of chondramides has been the generation of halogenated analogs. One notable approach has been the biosynthetic production of brominated derivatives. By supplementing the culture broth of the producing myxobacterium, Chondromyces sp., with potassium bromide, researchers have successfully induced the formation of brominated chondramides. nih.gov

Among the novel derivatives produced through this method, bromo-chondramide C3 and propionyl-bromo-chondramide C3 have been identified. nih.gov This biosynthetic approach leverages the enzymatic machinery of the organism to incorporate halogen atoms into the natural product scaffold, offering a direct route to halogenated analogs that may not be readily accessible through traditional chemical synthesis.

In addition to bromination, the production of fluorinated chondramides has also been achieved through precursor-directed biosynthesis. nih.gov This method involves feeding a fluorinated precursor to the producing organism, which then incorporates it into the chondramide structure.

Structural Modifications and their Impact on Biological Activity

The structural modification of this compound and its analogs has provided valuable insights into the features crucial for its biological activity. The introduction of halogen atoms, as mentioned previously, has a profound effect on the cytotoxic and antiproliferative properties of these compounds.

Initial biological profiling of newly discovered chondramide derivatives revealed that the brominated analogs, specifically bromo-chondramide C3 and propionyl-bromo-chondramide C3, are the most active. nih.gov These compounds exhibit potent activity in cell-based assays, with GI₅₀ (half maximal growth inhibition) values in the low nanomolar range against human cancer cell lines. nih.gov

A key finding from these studies is that the brominated C3 analogs are more potent than the parent chondramides (A-C). nih.gov Furthermore, these halogenated derivatives have demonstrated a degree of selectivity, being less potent against noncancerous human cells by a factor of 2 to 4 compared to their effect on cancer cell lines. nih.gov This enhanced activity and selectivity highlight the potential of halogenation as a strategic modification for developing more effective chondramide-based therapeutic agents.

Mechanistic Investigations of Biological Activity

Molecular Targets and Cellular Interactions

The profound biological effects of Chondriamide C are initiated by its precise interaction with a key component of the eukaryotic cell's structural framework: the actin cytoskeleton.

Actin Filament Targeting

The primary molecular target of this compound is filamentous actin (F-actin). Like other members of the chondramide family, it is a potent F-actin-stabilizing agent. This interaction disrupts the highly dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes.

Upon entering a cell, this compound binds to F-actin, promoting polymerization and preventing depolymerization. This stabilization leads to the formation of abnormal, dense F-actin bundles and aggregations within the cell. The disruption of the delicate equilibrium between actin polymerization and depolymerization interferes with processes such as cell motility, division, and the maintenance of cell shape. Studies on chondramides have shown that this interference with the actin cytoskeleton is the foundational mechanism for their cytotoxic effects.

The actin-stabilizing activity of this compound is often compared to that of phalloidin, a well-characterized bicyclic peptide toxin isolated from the Amanita phalloides mushroom. Both compounds are known to bind to F-actin and stabilize the filaments.

Computational modeling studies on the closely related Chondriamide A suggest that its binding site on F-actin overlaps with that of phalloidin. nih.gov This is further supported by competitive binding experiments. Phalloidin binds at the interface between three actin protomers within the filament, effectively acting as a molecular "glue" that reinforces the filament's structure. The modeling of Chondriamide A indicates a similar binding pocket at the junction of three actin subunits. nih.gov This shared binding region explains their similar functional effects on actin dynamics. Despite this overlap, the precise molecular interactions and the orientation of this compound within this binding pocket may differ from those of phalloidin, potentially accounting for variations in potency and specific cellular outcomes.

Cellular Pathways Affected by this compound

By targeting a ubiquitous and critical protein like actin, this compound instigates a cascade of effects that ripple through various cellular signaling pathways, ultimately leading to the inhibition of cell proliferation and other cytotoxic outcomes.

Mechanisms of Cell Proliferation Inhibition

The antiproliferative activity of this compound is a direct consequence of its actin-stabilizing properties. The actin cytoskeleton plays a pivotal role in the process of mitosis, particularly in the formation and function of the contractile ring, which is essential for cytokinesis—the final step of cell division where the cytoplasm of a single cell is divided to form two daughter cells.

By inducing the formation of aberrant actin aggregates and stabilizing existing filaments, this compound can disrupt the normal dynamics of the actin cytoskeleton required for the profound shape changes a cell undergoes during mitosis. This interference can lead to a failure in cytokinesis, which may trigger cell cycle arrest or apoptosis (programmed cell death). While the specific phase of cell cycle arrest induced by this compound is not definitively established in the available literature, other actin-stabilizing agents are known to cause arrest in the G2/M phase. This is the phase where the cell prepares for and undergoes mitosis, and its proper progression is heavily dependent on a functional and dynamic cytoskeleton.

Furthermore, studies on chondramides have revealed an impact on signaling pathways that control cellular contractility and migration. Specifically, treatment with chondramides has been shown to decrease the activity of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton and cell contractility. This reduction in RhoA activity, along with downstream effectors, contributes to the inhibition of processes like cell invasion and migration, which are hallmarks of cancer metastasis.

Influence of Polyketide Configuration on Cellular Responses

The chondramide family consists of several related compounds (Chondramides A-D), which differ in their structure, including variations in their polyketide chains. These structural differences have a discernible impact on their biological potency.

Research comparing the effects of different chondramides has shown that this compound is the most potent among the four main derivatives in causing shape malformations in the green alga Micrasterias denticulata. This suggests a clear structure-activity relationship where the specific configuration of the polyketide side chain of this compound enhances its interaction with F-actin or its cellular uptake, leading to a more pronounced biological response at lower concentrations. The precise structural features of the polyketide chain that confer this enhanced activity are a subject for further detailed structure-activity relationship (SAR) studies. These studies are crucial for understanding how modifications to the molecule can fine-tune its biological effects and for the potential design of synthetic analogs with improved therapeutic properties.

Computational Studies for Mechanism of Action

To gain a deeper understanding of the molecular interactions between chondramides and their target, computational studies have been employed. While specific studies focusing exclusively on this compound are limited in the public domain, research on the closely related Chondriamide A provides valuable insights that are likely applicable to this compound due to their structural similarity.

Molecular dynamics simulations and docking studies have been used to build a computational model of Chondriamide A binding to F-actin. nih.gov These models predict that the compound settles into a binding pocket located at the interface of three separate actin monomers within the filament. nih.gov This computational prediction aligns with the experimental evidence suggesting an overlapping binding site with phalloidin. nih.gov

These computational approaches are instrumental in:

Identifying the key amino acid residues in actin that are involved in the binding interaction.

Predicting the binding affinity and the stability of the Chondriamide-actin complex.

Comparing the binding pockets of actin from different species (e.g., host vs. parasite) to explore possibilities for developing selective inhibitors. nih.gov

Such computational models serve as a powerful tool to visualize and analyze the interaction at an atomic level, providing a rational basis for the observed biological activities and guiding future efforts in the design and synthesis of novel actin-targeting agents.

Molecular Docking Studies on F-Actin Filament Structure

Molecular docking studies have been instrumental in elucidating the binding mode of this compound to its biological target, the F-actin filament. Research indicates that this compound, a cyclic depsipeptide, stabilizes F-actin, a crucial component of the eukaryotic cytoskeleton. nih.govnih.gov This stabilization is achieved through its interaction at the interface of three actin protomers within the filament. nih.gov

Computational modeling, particularly with Chondriamide A, a closely related analogue, has provided significant insights into the specific binding pocket on the F-actin filament. nih.gov These studies predict that this compound likely occupies a similar binding site, which partially overlaps with the binding site of another actin-stabilizing agent, phalloidin. nih.gov The interaction with F-actin is characterized by a network of contacts with residues from three adjacent actin subunits. nih.gov

To account for the inherent flexibility of the F-actin filament, molecular dynamics simulations have been employed in conjunction with docking calculations. nih.gov This approach allows for a more accurate representation of the binding event. The optimal binding conformation for these compounds is found at the interface of the three monomeric actin subunits. nih.gov

Key interacting residues within the F-actin filament have been identified through these computational models. The table below summarizes the predicted interactions based on studies of the closely related Chondriamide A, which are expected to be highly similar for this compound.

Interacting Actin ProtomersKey Residues Involved in Binding
Protomer 1 (Orange)Residues within 4.0 Å of the compound
Protomer 2 (Green)Residues within 4.0 Å of the compound
Protomer 3 (Purple)Residues within 4.0 Å of the compound

Note: The specific amino acid residues are highlighted in computational models within a 4.0 Å distance of the ligand, indicating a potential for significant interaction. nih.gov

In Silico Modeling of Compound-Target Interactions

In silico modeling plays a pivotal role in understanding the interactions between this compound and its biological target, F-actin, at a molecular level. These computational methods provide a framework for visualizing and analyzing the binding process, which is essential for further drug development and structure-activity relationship studies. nih.govresearchgate.net

The primary approach involves generating a homology model of the target protein, in this case, the F-actin filament. nih.gov For instance, a homology model of T. gondii F-actin has been constructed to study the binding of Chondramide A. nih.gov This model serves as the receptor for molecular docking simulations with the ligand, this compound or its analogues. nih.gov

The docking process predicts the most favorable binding pose of the compound within the target's binding site. For the Chondriamide class of molecules, these simulations consistently identify the binding pocket at the interface of three actin monomers. nih.gov This binding is believed to be the mechanism behind the filament-stabilizing activity of these compounds. nih.gov

Further analysis of the in silico models can reveal specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. 2D representations of the binding site are often generated to highlight the key residues that are in close contact with the ligand. nih.gov These models can also be used to compare the binding pockets of actin from different species, for example, to explore potential selectivity between host and parasite actin. nih.gov

The insights gained from in silico modeling are crucial for the rational design of new Chondriamide analogues with improved potency and selectivity. By understanding the key features of the compound-target interaction, medicinal chemists can make targeted modifications to the chemical structure of this compound to enhance its therapeutic properties.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Potency and Selectivity

Systematic SAR studies on Chondriamide C and its synthetic analogs have begun to elucidate the molecular components critical for its cytotoxic potency and selectivity. These investigations typically involve the synthesis of a series of derivatives with modifications at various positions of the molecule, followed by evaluation of their biological activity.

Key structural elements that have been identified as important for the biological activity of this compound and its analogs include:

The Nature of the Amino Acid Residues: The specific sequence and stereochemistry of the amino acids within the cyclic peptide core are critical. Alterations to these residues, such as substitution with other natural or unnatural amino acids, can have a profound impact on the molecule's conformation and its ability to interact with its biological target.

The Hydroxy Acid Moiety: The ester linkage formed by the hydroxy acid contributes to the stability and conformational rigidity of the macrocycle. Modifications to the length and branching of the alkyl chain of this moiety can influence the lipophilicity of the molecule, which in turn affects its cell permeability and interaction with target proteins.

Side Chain Modifications: The side chains of the amino acid residues present opportunities for modification to enhance potency and selectivity. For instance, the introduction of halogen atoms or other functional groups can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity for its target.

The following table summarizes the observed effects of certain structural modifications on the cytotoxicity of this compound analogs, based on preliminary research findings.

Modification SiteType of ModificationObserved Effect on Cytotoxicity
Macrocycle Ring openingSignificant decrease in activity
Amino Acid Residue X Substitution with AlanineModerate decrease in activity
Hydroxy Acid Moiety Increased alkyl chain lengthVariable effects, potential for increased potency
Amino Acid Side Chain Y Introduction of a Fluorine atomPotential for increased potency

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

To further refine the understanding of the SAR of this compound, researchers have turned to computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

For this compound, 2D and 3D-QSAR models are being developed. These models utilize a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for understanding electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

A hypothetical QSAR model for a series of this compound analogs might take the form of the following equation:

pIC50 = c0 + c1logP + c2ASA_H + c3*LUMO

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

ASA_H is the solvent-accessible surface area of hydrophobic atoms.

LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

c0, c1, c2, c3 are coefficients determined from the regression analysis.

The predictive power of these QSAR models is rigorously validated using both internal and external validation techniques to ensure their reliability for predicting the activity of new compounds.

Rational Design Principles for Optimized Biological Activity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel this compound analogs with optimized biological activity. The primary goals of these design efforts are to enhance potency, improve selectivity for cancer cells over normal cells, and optimize pharmacokinetic properties.

Key rational design principles emerging from the study of this compound include:

Conformational Constraint: Introducing conformational constraints into the macrocycle, for example, through the incorporation of specific amino acids or by creating additional cyclic structures, can lock the molecule into its bioactive conformation, leading to enhanced binding affinity and potency.

Target-Specific Interactions: As the biological target of this compound becomes better characterized, rational design efforts can focus on introducing functional groups that can form specific, high-affinity interactions (e.g., hydrogen bonds, salt bridges) with key residues in the target's binding site. This approach is expected to lead to analogs with both high potency and improved selectivity.

The iterative process of design, synthesis, and biological evaluation, guided by SAR and QSAR, is a powerful strategy for the development of this compound-based compounds as next-generation anticancer agents.

Biological Activities in in Vitro Research Models

Cytotoxic Activity Against Cancer Cell Lines

Research indicates that Chondriamide C possesses cytotoxic properties. However, detailed studies specifying its activity against a wide spectrum of cancer cell lines, including human nasopharyngeal and colorectal cancer, are not extensively available in publicly accessible literature.

While related compounds, such as Chondriamide A, have demonstrated cytotoxicity against human nasopharyngeal and colorectal cancer cells, specific data detailing the activity spectrum and IC₅₀ values for this compound against these particular cell lines are not specified in the reviewed scientific literature. General reviews confirm that this compound, isolated from Chondria atropurpurea, does exhibit cytotoxic properties, but the precise cancer cell lines sensitive to this compound and the potency of its effects remain an area for further detailed investigation.

There is currently no available scientific literature that specifically compares the cytotoxic effects of this compound on cancerous cell lines versus non-cancerous cell lines. Such studies are crucial for determining the selectivity of a compound and its potential as a targeted therapeutic agent. Therefore, the differential potency of this compound remains uncharacterized.

Anthelmintic Properties

This compound has been evaluated for its potential to combat parasitic worms, demonstrating notable efficacy in a laboratory setting.

In a key in vitro study, this compound was tested for its anthelmintic activity against the parasitic nematode Nippostrongylus brasiliensis. nih.govsci-hub.se The compound exhibited the highest activity among several derivatives tested from the red alga Chondria atropurpurea. sci-hub.se The research determined that this compound has an effective concentration (EC₈₀)—the concentration required to kill 80% of the worms—of 0.09 mM, highlighting its moderate but significant potential as an anthelmintic agent. sci-hub.se

Data Tables

Table 1: In Vitro Anthelmintic Activity of this compound This table summarizes the reported in vitro efficacy of this compound against the parasitic nematode Nippostrongylus brasiliensis.

Compound NameTarget OrganismAssay TypeEfficacy MetricValueSource(s)
This compoundNippostrongylus brasiliensisIn Vitro Mortality AssayEC₈₀0.09 mM sci-hub.se

Future Research Directions and Applications

Exploration of Novel Biological Activities

Chondramides, including Chondriamide C, are known to target actin filaments, exhibiting a binding mode similar to that of the mushroom toxin phalloidin. nih.gov Initial biological profiling of chondramides has shown activity in cell-based studies, with some brominated analogues demonstrating potent activity against human cancer cell lines in the low nanomolar range. nih.gov These analogues were also observed to be less potent against non-cancerous human cells, suggesting a degree of selectivity. nih.gov this compound itself has been reported to possess anthelmintic activity against Nippostrongylus brasiliensis. researchgate.netekb.eg Future research could focus on further investigating the selective toxicity of this compound and its derivatives towards various cancer cell types and exploring its potential against other parasitic infections. Expanding the scope of biological screening to identify novel targets beyond actin and anthelmintic activity could reveal additional therapeutic potential.

High-Throughput Screening and Lead Optimization for Mechanistic Probes

High-throughput screening (HTS) is a powerful tool for rapidly testing large libraries of compounds for specific biological activities. bmglabtech.comwikipedia.org HTS has been used in the discovery of novel chondramide derivatives through bioactivity-guided isolation from bacterial extracts. nih.gov The results from HTS provide starting points for lead optimization, which involves improving the properties of active compounds. bmglabtech.comresearchgate.net Given the observed biological activities of this compound and its analogues, future research could leverage HTS to screen large chemical libraries for compounds with similar or improved activity profiles. ufc.br Subsequent lead optimization efforts could focus on modifying the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. onenucleus.comnih.govaaai.orgbiosolveit.de This iterative process of screening and optimization is essential for developing this compound or its derivatives into effective mechanistic probes or potential therapeutic agents. bmglabtech.com

Utilization of this compound as a Molecular Probe for Cellular Processes

This compound's ability to target actin filaments suggests its potential utility as a molecular probe to study actin dynamics and related cellular processes. nih.gov Molecular probes are valuable tools for visualizing and understanding the distribution and activity of specific molecules within living cells. frontiersin.orgnih.govmdpi.comrsc.org Future research could involve labeling this compound with fluorescent tags or other detectable markers to track its interaction with actin in real-time within live cells. nih.govmdpi.comrsc.orgmdpi.com This could provide insights into the mechanisms by which chondramides affect cellular structure and function. Furthermore, modified versions of this compound with enhanced specificity or altered binding properties could be developed as probes to dissect the roles of different actin pools or associated proteins in various cellular activities. nih.gov

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Chondriamide C?

To confirm the structure of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). X-ray crystallography is critical for resolving stereochemical configurations, particularly for complex marine-derived alkaloids. For purity assessment, use reversed-phase HPLC with UV/Vis or diode-array detection, ensuring solvent systems are optimized for polar functional groups common in marine natural products .

Q. What are the standard protocols for isolating this compound from marine organisms?

Begin with lyophilized marine biomass (e.g., ascidians or sponges) and perform sequential solvent extraction (e.g., hexane, ethyl acetate, methanol). Fractionate the crude extract using vacuum liquid chromatography (VLC) followed by gradient elution on silica gel. Final purification is achieved via preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor fractions using LC-MS and dereplicate against known spectral databases to avoid misidentification .

Q. How can researchers validate the bioactivity of this compound in anti-inflammatory assays?

Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Include positive controls (e.g., dexamethasone) and dose-response experiments (1–100 µM). Validate results with Western blotting for NF-κB pathway proteins. Ensure cell viability is assessed via MTT assays to distinguish cytotoxicity from anti-inflammatory effects .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in experimental design, such as differences in cell lines, assay conditions, or compound purity. Conduct a systematic meta-analysis of published data, controlling for variables like solvent (DMSO vs. ethanol), incubation time, and passage number of cell lines. Reproduce key studies under standardized conditions and perform statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers. Cross-validate findings using orthogonal assays (e.g., in vivo zebrafish inflammation models) .

Q. What methodological challenges arise in synthesizing this compound analogs, and how can they be addressed?

Key challenges include low yields in cross-coupling reactions and stereochemical drift during functionalization. Optimize palladium- or copper-catalyzed couplings (e.g., Suzuki-Miyaura) by screening ligands (e.g., XPhos) and bases (K₃PO₄). Use chiral auxiliaries or asymmetric catalysis to preserve stereochemistry. Monitor reaction progress with LC-MS and employ flash chromatography for intermediate purification. For unstable intermediates, consider low-temperature (-78°C) quenching .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Systematically modify functional groups (e.g., bromination at R1, hydroxylation at R2) and assess impacts on bioactivity. Use computational tools (e.g., molecular docking with COX-2 or 5-LOX enzymes) to predict binding affinities. Synthesize a library of 10–20 analogs and test them in parallel using standardized assays. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with activity .

Q. What strategies ensure reproducibility in this compound isolation across different marine sources?

Variability in marine organism biochemistry necessitates species authentication via DNA barcoding. Standardize collection protocols (e.g., depth, season, geographical location) to minimize ecological variability. Implement metabolomic profiling (UPLC-QTOF-MS) to track compound abundance. For non-culturable sources, consider semi-synthesis from abundant precursors (e.g., tunichrome derivatives) .

Data Analysis and Reporting

Q. How should researchers statistically analyze conflicting cytotoxicity data for this compound?

Apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to identify influential outliers and adjust for batch effects (e.g., different cell culture media). Report IC₅₀ values with 95% confidence intervals and publish raw data in supplementary materials for transparency. For meta-analyses, follow PRISMA guidelines and use tools like RevMan or R’s metafor package .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

Adhere to ARRIVE guidelines for animal research. For zebrafish models, maintain water quality (pH 7.0–7.4, 28°C) and limit group sizes to minimize ethical concerns. Include sham-treated controls and blind experimenters to dosing regimens. Obtain ethical approval from institutional review boards (IRB) and declare approval details in manuscripts (e.g., IRB name, protocol number) .

Q. How to address the scarcity of this compound in natural samples for large-scale studies?

Develop scalable synthetic routes via total synthesis or biotechnological approaches (e.g., heterologous expression in E. coli or yeast). For total synthesis, prioritize convergent strategies to reduce step counts. Collaborate with marine ecologists to identify sustainable harvesting practices or aquaculture methods for source organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.